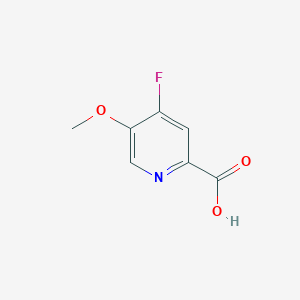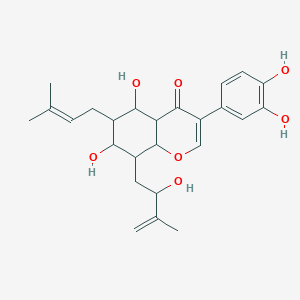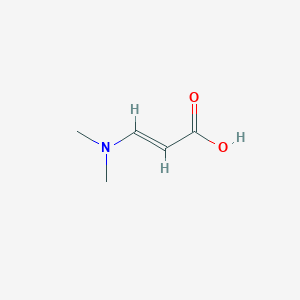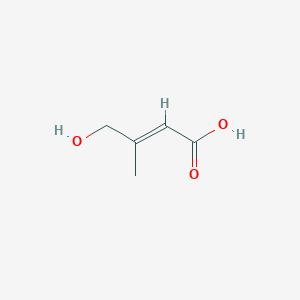
2-Butenoic acid, 4-hydroxy-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Butenoic acid, 4-hydroxy-3-methyl- is an α,β-unsaturated monocarboxylic acid. It is a derivative of butenoic acid, characterized by the presence of a hydroxy group at the fourth position and a methyl group at the third position.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-butenoic acid, 4-hydroxy-3-methyl- can be achieved through several methods. One common approach involves the reaction of 3-methyl-2-butenal with a suitable oxidizing agent to introduce the hydroxy group at the fourth position. Another method includes the use of 3-methyl-2-buten-1-ol as a starting material, which undergoes oxidation to form the desired compound .
Industrial Production Methods: Industrial production of 2-butenoic acid, 4-hydroxy-3-methyl- often involves the use of catalytic processes to ensure high yield and purity. The use of metal catalysts, such as palladium or platinum, can facilitate the oxidation reactions required for the synthesis. Additionally, biotechnological methods, such as microbial fermentation, have been explored to produce this compound in an environmentally friendly manner .
Análisis De Reacciones Químicas
Types of Reactions: 2-Butenoic acid, 4-hydroxy-3-methyl- undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond into a single bond, resulting in saturated derivatives.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).
Reducing Agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).
Substitution Reagents: Halogens (Cl₂, Br₂), alkyl halides (R-X).
Major Products:
Oxidation Products: Ketones, carboxylic acids.
Reduction Products: Saturated derivatives.
Substitution Products: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
2-Butenoic acid, 4-hydroxy-3-methyl- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Industry: Utilized in the production of resins, pharmaceuticals, and fine chemicals.
Mecanismo De Acción
The mechanism of action of 2-butenoic acid, 4-hydroxy-3-methyl- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in oxidation-reduction reactions, leading to the formation of reactive intermediates. These intermediates can further interact with cellular components, resulting in various biological effects .
Comparación Con Compuestos Similares
Crotonic Acid (trans-2-butenoic acid): Similar structure but lacks the hydroxy and methyl groups.
Isocrotonic Acid (cis-2-butenoic acid): Similar structure but differs in the configuration of the double bond.
3-Butenoic Acid: Lacks the hydroxy and methyl groups.
Uniqueness: 2-Butenoic acid, 4-hydroxy-3-methyl- is unique due to the presence of both a hydroxy group and a methyl group, which confer distinct chemical properties and reactivity.
Propiedades
Fórmula molecular |
C5H8O3 |
|---|---|
Peso molecular |
116.11 g/mol |
Nombre IUPAC |
(E)-4-hydroxy-3-methylbut-2-enoic acid |
InChI |
InChI=1S/C5H8O3/c1-4(3-6)2-5(7)8/h2,6H,3H2,1H3,(H,7,8)/b4-2+ |
Clave InChI |
BERUOTKXCOOJJM-DUXPYHPUSA-N |
SMILES isomérico |
C/C(=C\C(=O)O)/CO |
SMILES canónico |
CC(=CC(=O)O)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


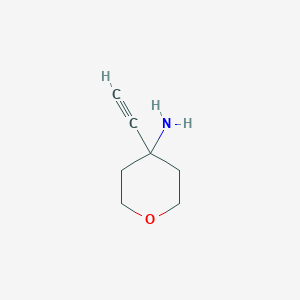
![tert-Butyl (6-azaspiro[2.5]octan-4-yl)carbamate](/img/structure/B15131239.png)
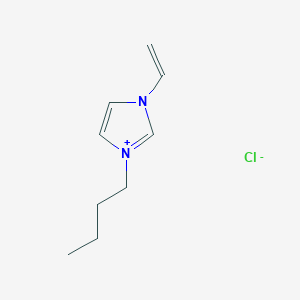
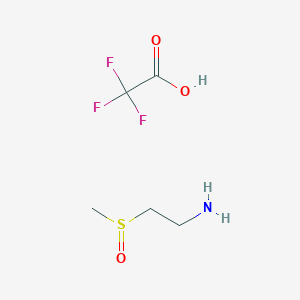
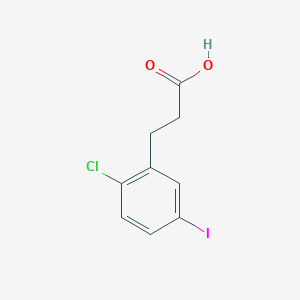


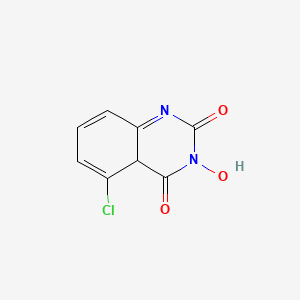
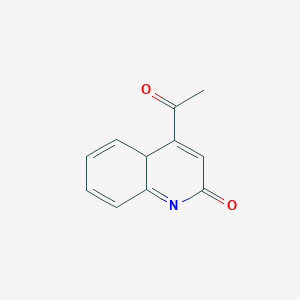
![(2S)-6-(hydrazinylmethylideneamino)-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoic acid;hydrochloride](/img/structure/B15131286.png)
